2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a central acetamide scaffold linked to a phenyl group and a piperazine-sulfonylethyl moiety. The sulfonyl-ethyl bridge enhances metabolic stability compared to non-sulfonylated analogs, while the pyridinyl substituent may influence receptor selectivity. Its molecular complexity suggests applications in neuropharmacology or oncology, though specific data on its targets remain speculative without direct experimental evidence from the provided materials.
Properties
IUPAC Name |
2-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(16-17-6-2-1-3-7-17)21-10-15-27(25,26)23-13-11-22(12-14-23)18-8-4-5-9-20-18/h1-9H,10-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUIIGCXBVZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, a sulfonamide group, and a phenyl acetamide structure, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.56 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Research indicates that this compound may act on various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound has been shown to selectively bind to dopamine D2 and serotonin 5-HT1A receptors, which are critical in the treatment of psychiatric disorders.
Antipsychotic Potential
A study highlighted the structure-activity relationship (SAR) of compounds similar to this compound, indicating that modifications in the piperazine moiety significantly affect receptor affinity and selectivity. The ratio of dopamine D2 to serotonin 5-HT1A activity is crucial for determining the efficacy of antipsychotic agents .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. In animal models, derivatives of this compound have demonstrated efficacy in reducing seizure activity, particularly in maximal electroshock (MES) tests. The SAR studies suggest that specific structural features enhance anticonvulsant properties, making these compounds potential candidates for epilepsy treatment .
Case Studies
-
Antipsychotic Efficacy : In a comparative study, various derivatives were synthesized and assessed for their binding affinity to dopamine and serotonin receptors. The results indicated that certain modifications led to improved selectivity towards the 5-HT1A receptor, suggesting promising antipsychotic profiles for these compounds.
Compound D2 Affinity (Ki) 5-HT1A Affinity (Ki) D2/5-HT1A Ratio Compound A 50 nM 200 nM 0.25 Compound B 30 nM 100 nM 0.30 Compound C 70 nM 50 nM 1.40 -
Anticonvulsant Screening : A series of N-substituted derivatives were evaluated for their anticonvulsant activity using the MES model. The findings showed that certain compounds exhibited significant protection against seizures, highlighting their therapeutic potential.
Compound Name MES Protection (%) Toxicity (Rotarod Test) Derivative X 75% No toxicity Derivative Y 60% Moderate toxicity Derivative Z 80% No toxicity
Comparison with Similar Compounds
(a) 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide ()
- Key Differences: Substituents: The piperazine is modified with a 2-chlorophenylmethyl group instead of pyridin-2-yl. This increases lipophilicity (logP ~3.5 estimated) and may enhance blood-brain barrier penetration.
- Implications : The chlorophenyl group may confer higher affinity for dopamine D2-like receptors, while the dihydroxyphenyl moiety could reduce oxidative stress in neurodegenerative models.
(b) 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide ()
- Implications : The styrenesulfonyl moiety may enhance selectivity for kinases or proteases, while the thioether could increase hepatotoxicity risks.
Acetamide Derivatives with Sulfonamide Variations
(c) N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide (Acetylsulfadiazine, )
- Key Differences: Core Structure: A sulfonamide directly linked to pyrimidine replaces the piperazine-sulfonylethyl chain, simplifying the scaffold. Functional Groups: The 4-aminophenyl group enhances water solubility (logP ~0.8), favoring renal excretion.
- Implications : As a sulfonamide antibiotic, acetylsulfadiazine’s mechanism involves dihydropteroate synthase inhibition—unrelated to the CNS/kinase targets hypothesized for the target compound .
Pharmacological and Physicochemical Data Comparison
Research Findings and Mechanistic Insights
- Target Compound: The pyridinyl-piperazine moiety is structurally analogous to aripiprazole’s pharmacophore, suggesting partial agonism at serotonin 5-HT1A or dopamine D2 receptors. The sulfonylethyl chain may reduce CYP450 metabolism compared to non-sulfonylated derivatives.
- Compound : The chlorophenyl group is associated with sigma-1 receptor affinity (Ki ~50 nM in analogs), while the dihydroxyphenyl group could mitigate oxidative neurodegeneration in vitro .
- Compound : Styrenesulfonyl groups in kinase inhibitors (e.g., dasatinib analogs) show IC50 values <100 nM for Abl kinase, though phenylsulfanyl groups may increase off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
